2-(4-Bromobutyl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNS |
|---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
2-(4-bromobutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H12BrNS/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
WWDFXBFGVAJNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Bromobutyl Benzo D Thiazole
Retrosynthetic Strategies for the Benzo[d]thiazole Core and Butyl Chain Functionalization
A logical retrosynthetic analysis of 2-(4-Bromobutyl)benzo[d]thiazole reveals two primary disconnection points. The first is the carbon-bromine bond, leading back to a precursor alcohol, 2-(4-hydroxybutyl)benzo[d]thiazole. This approach simplifies the synthesis to the formation of the C-O bond and subsequent conversion to the C-Br bond.
The second key disconnection is at the C2 position of the benzothiazole (B30560) ring, breaking the bond between the heterocyclic core and the butyl chain. This leads to two main synthetic routes:
Route A: This strategy involves the condensation of 2-aminothiophenol (B119425) with a pre-functionalized five-carbon synthon, such as 5-bromovaleric acid or its derivatives (e.g., acyl chloride, ester).
Route B: This approach first constructs a 2-substituted benzothiazole with a functional group that can be later elaborated into the 4-bromobutyl chain. For instance, starting with a precursor that can undergo a chain extension reaction.
Cyclocondensation Approaches for Benzo[d]thiazole Ring Formation
The formation of the benzothiazole ring is a critical step in the synthesis of this compound. Cyclocondensation reactions are the most common and versatile methods for constructing this heterocyclic system. mdpi.combohrium.com
A widely employed method involves the reaction of 2-aminothiophenol with a carboxylic acid or its derivative. bohrium.com For the synthesis of the target compound, this would typically involve the condensation of 2-aminothiophenol with 5-bromovaleric acid. This reaction is often facilitated by a dehydrating agent or carried out at elevated temperatures.
Alternatively, the reaction can proceed through the condensation of 2-aminothiophenol with an aldehyde followed by oxidation. mdpi.com While not a direct route to the title compound, this highlights the versatility of cyclocondensation in generating substituted benzothiazoles.
Recent advancements have focused on the use of various catalysts to improve reaction efficiency and conditions. These include both metal-based and metal-free catalysts, as well as the use of microwave irradiation to accelerate the reaction. nih.gov
Bromination Techniques for Terminal Alkyl Functionalization
Once the 2-(4-hydroxybutyl)benzo[d]thiazole precursor is synthesized, the terminal hydroxyl group must be converted to a bromide. Several standard bromination methods can be employed for this transformation.
A common and effective method is the use of phosphorus tribromide (PBr₃). This reagent readily converts primary alcohols to the corresponding alkyl bromides. Another widely used reagent is thionyl bromide (SOBr₂).
Alternatively, the Appel reaction, using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), provides a milder method for the bromination of alcohols. This can be particularly useful if acid-sensitive functional groups are present in the molecule.
Optimization of Reaction Parameters and Yield Enhancement in Multistep Syntheses
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in a multistep synthesis. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalysts. researchgate.netresearchgate.net
For the cyclocondensation step, the selection of the condensing agent and catalyst is critical. For instance, the use of polyphosphoric acid (PPA) has been reported for the synthesis of 2-substituted benzothiazoles. jyoungpharm.org The reaction temperature and time must be carefully controlled to prevent side reactions and decomposition.
In the bromination step, the temperature is a key parameter to control. Reactions are often carried out at low temperatures to minimize the formation of byproducts. The stoichiometry of the brominating agent is also important to ensure complete conversion without excessive use of the reagent.
The table below summarizes some of the reaction conditions that can be optimized for the synthesis of benzothiazole derivatives.
| Step | Parameter | Condition | Effect on Yield and Purity |
| Cyclocondensation | Solvent | Toluene, DMF, Acetic Acid | Affects solubility and reaction rate. |
| Catalyst | PPA, H₂O₂/HCl, NH₄Cl | Improves reaction rate and selectivity. mdpi.comnih.gov | |
| Temperature | Room temperature to reflux | Higher temperatures can increase rate but may lead to side products. | |
| Bromination | Reagent | PBr₃, SOBr₂, PPh₃/CBr₄ | Choice of reagent impacts selectivity and reaction conditions. |
| Temperature | 0 °C to room temperature | Lower temperatures often improve selectivity. | |
| Stoichiometry | 1.0 to 1.5 equivalents | Excess reagent can lead to byproducts. |
Emerging Catalytic and Green Chemistry Approaches in its Preparation
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of benzothiazoles. bohrium.comairo.co.inresearchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
The use of water as a solvent is a key aspect of green chemistry, and some methods for benzothiazole synthesis have been developed in aqueous media. Furthermore, the use of recyclable catalysts, such as heterogeneous catalysts, is being explored to reduce waste and improve the sustainability of the process. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the cyclocondensation step for benzothiazole synthesis has been reported to be highly effective. nih.gov
Mechanistic Investigations of 2 4 Bromobutyl Benzo D Thiazole Transformations
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)i) at the Bromine Center
The primary alkyl bromide structure of the butyl chain in 2-(4-bromobutyl)benzo[d]thiazole makes it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. The reaction proceeds via a backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks. Given that it is a primary bromide, the S(_N)1 pathway, which involves a carbocation intermediate, is highly unfavorable due to the instability of a primary carbocation.
A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of functionalized benzothiazole (B30560) derivatives. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to solvate the cation of the nucleophilic salt while leaving the anion highly reactive.
The table below illustrates the expected products and typical conditions for S(_N)2 reactions on this compound with various nucleophiles.
| Nucleophile | Reagent Example | Solvent | Conditions | Expected Product |
| Azide | Sodium Azide (NaN₃) | DMF | 50-80 °C | 2-(4-Azidobutyl)benzo[d]thiazole |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 60-90 °C | 5-(Benzo[d]thiazol-2-yl)pentanenitrile |
| Amine | Ammonia, Pyrrolidine | Ethanol | Room Temp. to 60 °C | 4-(Benzo[d]thiazol-2-yl)butan-1-amine |
| Thiolate | Sodium Thiophenoxide | Ethanol | Room Temp. | 2-(4-(Phenylthio)butyl)benzo[d]thiazole |
| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/THF | Reflux | 4-(Benzo[d]thiazol-2-yl)butan-1-ol |
| Iodide | Sodium Iodide (NaI) | Acetone | Reflux | 2-(4-Iodobutyl)benzo[d]thiazole |
This table is illustrative and based on general principles of S(_N)2 reactions.
The Finkelstein reaction, the exchange of bromide for iodide using sodium iodide in acetone, is a particularly efficient example of an S(_N)2 reaction. The equilibrium is driven to the product side by the precipitation of the insoluble sodium bromide in acetone.
Elimination Reactions Leading to Alkene Formation
While S(_N)2 reactions are generally favored for primary alkyl halides, elimination reactions can be induced under specific conditions. The bimolecular elimination (E2) mechanism is the most probable pathway for this compound. This reaction requires a strong, sterically hindered base that can abstract a proton from the carbon adjacent (beta) to the carbon bearing the bromine.
To favor the E2 pathway over the competing S(_N)2 reaction, a bulky base such as potassium tert-butoxide (t-BuOK) is typically used. The steric hindrance of the base makes it a poor nucleophile, thus disfavoring the S(_N)2 attack at the electrophilic carbon. The reaction proceeds in a concerted fashion where the base removes a beta-hydrogen, the C-H bond electrons form a pi-bond, and the bromide leaving group departs simultaneously. The major product of this reaction would be 2-(but-3-en-1-yl)benzo[d]thiazole.
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation
Organometallic cross-coupling reactions are powerful tools for C-C bond formation. While the literature on benzothiazole derivatives extensively covers cross-coupling at the aromatic ring (an sp²-hybridized carbon), performing these reactions at the sp³-hybridized carbon of the bromobutyl chain is mechanistically distinct and more challenging.
The direct Suzuki or Heck coupling of a primary alkyl bromide like this compound is not standard, as the oxidative addition of Pd(0) into the sp³ C-Br bond is slower than at sp² centers and can be complicated by competing β-hydride elimination. However, specialized catalytic systems have been developed for such transformations. For instance, a Negishi coupling (using an organozinc reagent) or a Suzuki coupling (using an organoboron reagent) could theoretically be achieved using palladium or nickel catalysts with specific ligands (e.g., bulky, electron-rich phosphines) that promote the challenging oxidative addition step and suppress side reactions.
Metal-Halogen Exchange and Grignard Type Reactions
The bromine atom of the butyl chain can be exchanged for a metal, transforming the electrophilic carbon into a nucleophilic one. This is most commonly achieved through the formation of a Grignard reagent or an organolithium compound.
Grignard Reagent Formation: Reacting this compound with magnesium metal (Mg) in an ether solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, [4-(benzo[d]thiazol-2-yl)butyl]magnesium bromide.
Mechanism: The reaction occurs on the surface of the magnesium metal, involving single-electron transfer steps to form a carbon-magnesium bond.
Organolithium Formation: Lithium-halogen exchange can be achieved by reacting the substrate with a strong organolithium base, such as two equivalents of tert-butyllithium, typically at low temperatures (-78 °C) to prevent side reactions.
These newly formed organometallic reagents are potent nucleophiles and can be used in a variety of subsequent reactions, such as alkylation or addition to carbonyl compounds, to form new C-C bonds.
Radical Chemistry Initiated by the Bromobutyl Moiety
The carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions. This typically requires an initiator, such as azobisisobutyronitrile (AIBN), and heat or UV light. Once formed, the primary alkyl radical can participate in various radical processes. For example, it could be used as an initiator for atom transfer radical polymerization (ATRP) to synthesize polymers with a benzothiazole end-group. Another potential transformation is a radical cyclization if an appropriate radical acceptor is present within the molecule.
Intramolecular Cyclization and Ring-Closing Metathesis Strategies Utilizing the Bromobutyl Arm
The four-carbon chain of the bromobutyl group provides sufficient length and flexibility for intramolecular reactions, leading to the formation of new ring systems fused to the benzothiazole core.
Intramolecular Nucleophilic Substitution: A highly plausible transformation is an intramolecular S(_N)2 reaction. The nitrogen atom of the benzothiazole ring can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This would result in the formation of a fused, five-membered ring, yielding a quaternary ammonium (B1175870) salt: the 6,7,8,9-tetrahydropyrido[2,1-b]benzothiazolium bromide. This type of cyclization is often promoted by heating in a suitable solvent. The formation of such fused heterocyclic systems is a known strategy in medicinal chemistry. nih.gov The reaction proceeds via a standard S(_N)2 mechanism, but where the nucleophile and electrophile are part of the same molecule.
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful technique for forming rings but requires the presence of two alkene functionalities within the same molecule. Therefore, this compound cannot directly undergo RCM. It would first need to be converted into a suitable diene precursor. For example, a Grignard reagent could be formed (as described in 3.4) and subsequently reacted with allyl bromide to introduce one terminal alkene. A second alkene would need to be introduced elsewhere in the molecule to enable an RCM reaction, making this a multi-step synthetic strategy rather than a direct transformation of the title compound.
Theoretical and Computational Chemistry Studies of 2 4 Bromobutyl Benzo D Thiazole
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of 2-(4-Bromobutyl)benzo[d]thiazole. scirp.org These calculations typically use a basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution within the molecule. nbu.edu.sadoi.org
The optimized molecular structure reveals key information about bond lengths, bond angles, and dihedral angles. For the benzothiazole (B30560) core, the C-C bond lengths within the benzene (B151609) ring are expected to be in the range of 1.38 to 1.40 Å, characteristic of aromatic systems. The C=N bond of the thiazole (B1198619) ring is predicted to have a length of approximately 1.30 to 1.34 Å, indicating double bond character. nbu.edu.sa The C-S bonds will be longer, reflecting their single bond nature.
The 4-bromobutyl substituent introduces conformational flexibility. The dihedral angles along the butyl chain will determine its spatial orientation relative to the benzothiazole ring. The presence of the bromine atom is expected to slightly elongate the C-Br bond and influence the charge distribution across the alkyl chain.
| Parameter | Predicted Value |
|---|---|
| C=N Bond Length (Thiazole) | ~1.32 Å |
| C-S Bond Length (Thiazole) | ~1.76 Å |
| Average C-C Bond Length (Benzene) | ~1.39 Å |
| C-Br Bond Length | ~1.94 Å |
| Benzothiazole-Butyl Chain Dihedral Angle | Variable (Conformational Isomers) |
Density Functional Theory (DFT) Studies of Reactivity Profiles and Transition States
DFT is a powerful method for investigating the reactivity of this compound. researchgate.net By calculating various reactivity descriptors, insights into its chemical behavior can be gained. These descriptors are derived from the energies of the frontier molecular orbitals. mdpi.com
Key reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
The 4-bromobutyl chain is a key feature influencing reactivity. The bromine atom, being electronegative, will create a partial positive charge on the attached carbon, making it a potential site for nucleophilic attack. DFT calculations can model the transition states of such reactions, for instance, the substitution of the bromine atom by a nucleophile. The energy of the transition state provides information about the activation energy of the reaction, and thus its feasibility.
| Descriptor | Predicted Value (Illustrative) | Significance |
|---|---|---|
| Chemical Hardness (η) | ~2.2 eV | Indicates moderate stability. |
| Chemical Softness (S) | ~0.45 eV⁻¹ | Suggests moderate polarizability. |
| Electronegativity (χ) | ~3.5 eV | Reflects its ability to attract electrons. |
| Electrophilicity Index (ω) | ~2.8 eV | Quantifies its electrophilic nature. |
Note: These values are estimations based on trends observed in related benzothiazole derivatives.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for interaction with electrophiles. researchgate.netmdpi.com Conversely, positive potential would be expected around the hydrogen atoms of the benzene ring and, significantly, on the carbon atom attached to the bromine, highlighting its susceptibility to nucleophilic substitution.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. scirp.orgsciencepub.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system. The LUMO, on the other hand, may have significant contributions from both the benzothiazole ring and the σ* orbital of the C-Br bond, indicating that the molecule can act as both an electron donor (from the ring) and an electron acceptor (at the alkyl chain).
| Orbital | Predicted Energy (Illustrative) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Note: These energy values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry allows for the detailed modeling of reaction pathways involving this compound. A primary reaction of interest would be the nucleophilic substitution at the carbon bearing the bromine atom. Using computational methods, the entire energy landscape of this reaction can be mapped out, including the reactants, transition states, intermediates, and products. nih.gov
For example, the reaction with an amine could be modeled to predict the feasibility of forming a new C-N bond. The calculations would involve optimizing the geometries of all species along the reaction coordinate and calculating their energies. This would reveal the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. Furthermore, computational modeling can help to understand the regioselectivity of reactions, especially if there are multiple potential reactive sites.
Prediction of Spectroscopic Signatures for Derivative Characterization
Computational methods are highly effective in predicting spectroscopic signatures, which are crucial for the characterization of new derivatives of this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the stretching and bending of bonds and can be compared with experimental IR spectra to confirm the structure of the compound. For this compound, characteristic peaks would be expected for the C=N stretching of the thiazole ring, the aromatic C-H stretching of the benzene ring, and the C-Br stretching of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These predictions are often in good agreement with experimental data and are invaluable for assigning the signals in the NMR spectra to specific atoms in the molecule. nih.gov For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, as well as the protons on the butyl chain, with the protons closest to the bromine atom being the most deshielded.
| Spectroscopic Technique | Predicted Feature | Approximate Predicted Value (Illustrative) |
|---|---|---|
| IR | C=N Stretch | 1610 cm⁻¹ |
| IR | Aromatic C-H Stretch | 3050 cm⁻¹ |
| IR | C-Br Stretch | 650 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.5-8.1 ppm |
| ¹H NMR | -CH₂-Br Protons | 3.5 ppm |
| ¹³C NMR | Aromatic Carbons | 120-155 ppm |
| ¹³C NMR | -CH₂-Br Carbon | 33 ppm |
Note: These spectroscopic values are illustrative and based on typical ranges for the respective functional groups and similar molecular structures.
Research Applications of 2 4 Bromobutyl Benzo D Thiazole As a Versatile Synthetic Building Block
Precursor in the Synthesis of Functional Organic Materials
The unique electronic properties of the benzothiazole (B30560) ring system make it a valuable component in the design of functional organic materials. The 2-(4-Bromobutyl)benzo[d]thiazole can serve as a key precursor for these materials, with the bromobutyl group enabling its incorporation into polymeric or supramolecular structures.
Conducting Polymers: The benzothiazole moiety is known to be a component of conducting polymers. nih.gov Theoretical studies on polythiophenes containing benzo[d]thiazole have shown that the inclusion of the benzothiazole unit can significantly decrease the band gap, thereby enhancing conductivity. nih.gov The this compound can be used to synthesize such polymers by reacting it with appropriate monomers. For example, it could be polymerized through coupling reactions, where the bromobutyl chain is modified to participate in the polymerization process, or by grafting it onto existing polymer backbones.
Luminescent Materials: Benzothiazole derivatives are known for their luminescent properties and are used in applications such as white light emission. researchgate.net The emission characteristics can be tuned by modifying the substituents on the benzothiazole ring. The this compound can be functionalized to create novel luminescent materials. For instance, reaction of the bromobutyl group with chromophoric or fluorophoric units can lead to new materials with tailored photophysical properties. The benzothiazole core often participates in excited-state intramolecular proton transfer (ESIPT), a process that can lead to large Stokes shifts and tunable emission colors. researchgate.net
Supramolecular Assemblies: The benzothiazole unit can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which are crucial for the formation of supramolecular assemblies. nih.gov The 4-bromobutyl group of this compound can be used to introduce recognition sites for self-assembly. For example, it can be converted to a carboxylic acid or an amine, which can then form hydrogen bonds to drive the formation of well-ordered supramolecular structures. The bromine atom itself can also participate in halogen bonding, further directing the assembly process. nih.gov
Development of Novel Ligands for Transition Metal Catalysis
The nitrogen and sulfur atoms in the thiazole (B1198619) ring of this compound can act as coordination sites for transition metals, making it a valuable scaffold for the design of novel ligands. The 4-bromobutyl chain offers a convenient handle to modify the ligand structure and tune its electronic and steric properties.
By reacting the bromobutyl group with other coordinating moieties, multidentate ligands can be synthesized. nih.gov For example, reaction with a phosphine (B1218219) or another N-heterocycle could yield bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations. The electronic properties of the benzothiazole ring can influence the catalytic activity of the metal center. The synthesis of complexes with a 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol ligand demonstrates the ability of the benzothiazole unit to coordinate with metals like Cu(II), Ni(II), and Co(II). nih.gov
Construction of Organic Frameworks and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for applications in gas storage, separation, and catalysis. The rigid and planar structure of the benzothiazole unit makes it an excellent building block for the construction of COFs.
While direct use of this compound in COF synthesis is not widely reported, its derivatives can be designed to act as linkers or nodes in COF construction. The bromobutyl group can be converted into other functional groups, such as aldehydes or amines, which are commonly used in the solvothermal synthesis of COFs. For instance, thiazolo[5,4-d]thiazole-based COFs have been synthesized for the photocatalytic degradation of pollutants. nih.gov Similarly, benzothiadiazole functionalized COFs have been developed for the photoreduction of Cr(VI). rsc.org These examples highlight the potential of incorporating benzothiazole-containing building blocks into COF architectures.
Incorporation into Advanced Molecular Architectures for Photophysical Studies
The photophysical properties of benzothiazole derivatives make them attractive for fundamental studies of light-matter interactions. The this compound serves as a platform for synthesizing advanced molecular architectures with tailored photophysical properties.
By attaching different functional groups to the bromobutyl chain, researchers can systematically study how molecular structure affects absorption, emission, and excited-state dynamics. For example, attaching electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule and shift its absorption and emission spectra. The synthesis of phthalocyanines substituted with four benzo[d]thiazol-2-ylthio groups is an example of creating complex architectures with interesting photophysical properties. researchgate.net The study of such molecules can provide insights into processes like charge transfer, energy transfer, and intersystem crossing, which are fundamental to the operation of various optoelectronic devices.
Advanced Analytical Methodologies for Characterizing 2 4 Bromobutyl Benzo D Thiazole Derivatives in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of 2-(4-bromobutyl)benzo[d]thiazole derivatives. Both ¹H and ¹³C NMR are routinely utilized to provide a complete picture of the molecular framework.
In the ¹H NMR spectra of benzothiazole (B30560) derivatives, aromatic protons typically appear in the downfield region, and their splitting patterns provide information about the substitution on the benzothiazole ring. For instance, in non-substituted benzothiazole structures, characteristic multiplets are observed for the aromatic protons. nih.gov The chemical shifts and coupling constants of the butyl chain protons offer precise information about their connectivity and conformation.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. For example, in various benzothiazole derivatives, the carbon atoms of the thiazole (B1198619) ring (C-2, C-4, and C-5) exhibit characteristic signals at specific chemical shift ranges. researchgate.net The downfield shift of these carbons can be influenced by the presence of positive charges on the thiazole ring in thiazolium salts. researchgate.net The structures of newly synthesized benzothiazole derivatives are often confirmed by both ¹H-NMR and ¹³C-NMR spectroscopic methods. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for Benzothiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(4-methoxyphenyl)benzo[d]thiazole | 8.08-8.01 (m, 3H), 7.87 (d, J = 8.0 Hz, 1H), 7.46 (t, J = 7.6 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 6.98 (d, J = 8.4 Hz, 2H), 3.87 (s, 1H) | 168.0, 161.9, 154.4, 134.8, 129.2, 126.5, 126.2, 124.9, 122.8, 121.7, 114.6, 55.6 | rsc.org |
| 2-(4-nitrophenyl)benzo[d]thiazole | 8.41-8.37 (m, 2H), 8.30-8.27 (m, 2H), 8.17-8.14 (m, 1H), 7.99-7.96 (m, 1H), 7.59-7.56 (m, 1H), 7.51-7.48 (m, 1H) | 164.6, 154.2, 149.1, 139.3, 135.3, 128.4, 126.8, 126.2, 124.3, 124.0, 121.9 | rsc.org |
| 2-phenethylbenzo[d]thiazole | 8.04-8.01 (m, 1H), 7.87-7.83 (m, 1H), 7.51-7.46 (m, 1H), 7.40-7.36 (m, 1H), 7.33-7.28 (m, 3H), 7.26-7.23 (m, 1H), 3.51 (t, J = 8.4 Hz, 2H), 3.46 (t, J = 8.4 Hz, 2H) | 170.9, 153.2, 140.1, 135.3, 128.7, 128.5, 126.4, 126.0, 124.8, 122.6, 121.4, 36.1, 35.6 | rsc.org |
| 2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide | 10.63 (s, 1H, NH), 10.20 (s, 1H, NH), 8.83-8.92 (m, Ar-H), 8.34-8.43 (m, Ar-H), 7.82 (s, 1H, thiazole-H), 7.21-7.55 (m, Ar-H) | 170.5 (C-2), 150.5 (C-4), 115.6 (C-5) | researchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis in Reaction Monitoring
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of synthesized this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of a molecule. rsc.org This is crucial for verifying the identity of a newly synthesized compound.
Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the benzothiazole derivatives for mass analysis. nih.govrsc.org The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺), confirming the molecular weight of the compound. For instance, the calculated mass for the protonated molecular ion of 2-(4-methoxyphenyl)benzo[d]thiazole is 242.0640, and the experimentally found value was 242.0641. rsc.org
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For example, in the mass spectrum of 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives, a base peak corresponding to the loss of an HBr molecule supports the formation of the thiazolium salt. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Derivatives
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in derivatives of this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations of functional groups. For example, the C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net The presence of a 1,4-disubstituted benzene (B151609) ring in many derivatives can be confirmed by a specific out-of-plane deformation band in the range of 812–871 cm⁻¹. nih.gov In the IR spectrum of 2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide, broad bands around 3220 cm⁻¹ are indicative of N-H stretching. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a molecule can be considered a unique spectral fingerprint. horiba.com For instance, the C-H stretching vibrations in 2-(4-methoxyphenyl)benzo[d]thiazole are observed around 3076 cm⁻¹. researchgate.net The thiazole sulfur atom gives rise to a band around 748 cm⁻¹ in the Raman spectrum of the parent ligand, which can shift upon coordination to a metal ion. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Benzothiazole Derivatives
| Functional Group/Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| N-H Stretch | ~3220 | researchgate.net | |
| C-H Stretch (Aromatic) | ~3070-3108 | ~3076 | rsc.orgresearchgate.net |
| C=N Stretch (Benzothiazole) | 1412-1513 | researchgate.net | |
| C=C Stretch (Aromatic) | ~1591 | researchgate.net | |
| C-S Stretch (Thiazole) | ~748 | researchgate.net | |
| NO₂ Stretch | 1535, 1331 | researchgate.net | |
| 1,4-Disubstituted Benzene (out-of-plane bend) | 812-871 | nih.gov |
X-ray Diffraction (XRD) for Single Crystal Structure Determination of Novel Compounds
The process involves growing a suitable single crystal of the this compound derivative, which can sometimes be a challenging step. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com
For example, the crystal structure of 2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide has been determined to be monoclinic, belonging to the P21/c space group. researchgate.net In another study, the structure of a synthesized triazolo-thiadiazole derivative was confirmed by X-ray single crystal diffraction, which agreed well with other characterization data. mdpi.com The detailed structural information obtained from XRD is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is widely used to determine the purity of the final product and to identify any impurities. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis of purity.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Similar to HPLC, it separates components of a mixture, but in this case, the mobile phase is a gas. GC can be used to monitor the disappearance of starting materials and the appearance of products over time, thus providing a means to track the progress of a reaction and to optimize reaction conditions.
The choice between HPLC and GC depends on the volatility and thermal stability of the specific this compound derivative being analyzed. These chromatographic methods are crucial for ensuring that the synthesized compounds meet the required purity standards for further research and application.
Future Research Directions and Challenges in 2 4 Bromobutyl Benzo D Thiazole Chemistry
Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of 2-substituted benzothiazoles often involves multi-step procedures, the use of hazardous reagents, and the generation of significant chemical waste. nih.gov Future research must prioritize the development of green, sustainable, and atom-economical methods for the synthesis of 2-(4-Bromobutyl)benzo[d]thiazole.
Current green approaches for thiazole (B1198619) and benzothiazole (B30560) synthesis emphasize renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov Methodologies such as microwave irradiation and ultrasound-assisted synthesis have shown promise in accelerating reactions and improving yields for related structures, representing a clear path forward. nih.govnih.gov For instance, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole has been achieved in high yield under solvent-free conditions using microwave irradiation, a technique directly applicable to the synthesis of alkyl-substituted benzothiazoles. nih.gov
A significant challenge lies in designing one-pot or "one-pot" sequential reactions that assemble the molecule from simple precursors with high atom economy, minimizing byproduct formation. nih.gov Modern methods, such as those using cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a catalyst in water, avoid harsh organic solvents and additional oxidants, offering an eco-friendly route to 2-alkylbenzothiazoles. researchgate.net Adapting these aqueous, micellar catalysis systems for the synthesis of this compound would be a substantial advancement in sustainable chemical manufacturing. Furthermore, catalyst-free grinding techniques, which have been successfully employed for the eco-friendly synthesis of other disubstituted thiazoles, could offer a solvent-free and energy-efficient alternative. researchgate.net
Unexplored Reactivity Modes and Novel Transformations
The reactivity of this compound is dictated by three main components: the benzothiazole ring, the C2-methylene bridge, and the terminal bromine atom. While the individual reactivity of these components is generally understood, their interplay within this specific molecule offers fertile ground for exploration.
The terminal bromine atom is a prime handle for a wide array of nucleophilic substitution reactions. Future work should explore its displacement by various nucleophiles (e.g., azides, thiols, amines, phenoxides) to generate a library of novel derivatives. Beyond simple substitution, the bromo-functional group is an ideal anchor for advanced transition metal-catalyzed cross-coupling reactions. While Suzuki and Stille couplings are well-established for aryl halides, nih.govnih.gov their application to the bromoalkyl chain of this compound for C-C bond formation remains an area ripe for investigation. This could enable the introduction of complex carbon-based functionalities at the terminus of the butyl chain.
The benzothiazole nucleus itself presents opportunities for novel transformations. While the C2 position is substituted, the benzene (B151609) ring is amenable to electrophilic substitution or, more modernly, C-H activation/functionalization. Palladium-catalyzed C-H direct arylation has been used on related heterocyclic systems and could be employed to install aryl or heteroaryl groups at positions 4, 5, 6, or 7 of the benzo ring, creating highly functionalized and structurally complex molecules. researchgate.net A key challenge will be achieving regioselectivity in these C-H functionalization reactions.
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov The integration of this compound or its precursors into MCRs is a significant future direction.
One promising approach involves using the bromo-functional handle to participate in subsequent reaction cascades. For example, an MCR could be designed where a benzothiazole-containing component is first formed, followed by an in-situ alkylation with a bifunctional reagent to install the 4-bromobutyl chain. Another avenue is the development of novel MCRs where a 4-bromobutyl-containing building block is one of the primary components. For instance, three-component reactions have been used to create complex benzothiazole derivatives, and adapting such a system could offer a highly efficient, one-pot route to novel structures based on the this compound core. mdpi.com The challenge lies in the careful design of reactants and conditions to ensure compatibility between the MCR and the reactive bromoalkyl group.
Application in Emerging Areas of Materials Science and Supramolecular Chemistry
The benzothiazole moiety is a privileged structure in materials science, known for its electronic properties and ability to form rigid, planar systems conducive to π–π overlap. rsc.org The this compound scaffold is an ideal building block for creating advanced functional materials.
In materials science, the terminal bromine atom can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the benzothiazole core. This could lead to novel semiconducting polymers or materials with unique photophysical properties. The thiazole-based fused heterocycle, thiazolo[5,4-d]thiazole, is noted for its electron-deficient nature and high oxidative stability, making it suitable for applications in organic electronics and photovoltaics. rsc.org By using the bromo-functionality to couple this compound units, researchers could create novel conjugated oligomers and polymers with tailored electronic properties.
In supramolecular chemistry, the benzothiazole unit can participate in non-covalent interactions such as hydrogen bonding (when appropriately functionalized) and π–π stacking. nih.gov The flexible butyl chain of this compound introduces conformational adaptability, which could be exploited in the design of molecular switches, sensors, or self-assembling systems. For example, derivatization of the bromine atom to an amide or other hydrogen-bonding group could lead to predictable supramolecular assemblies like ribbons or sheets, driven by interactions such as N—H⋯N or N—H⋯O hydrogen bonds. nih.gov A key challenge and research direction will be to understand and control the intricate balance between these weak interactions to guide the self-assembly process toward desired architectures and functions.
Q & A
Basic: What are the standard synthetic protocols for 2-(4-Bromobutyl)benzo[d]thiazole, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling reactions between brominated intermediates and benzothiazole derivatives. For example:
- Step 1: React 4-bromobutyl precursors (e.g., 4-bromo-1-butanol) with thiol-containing intermediates under reflux conditions in polar aprotic solvents like DMSO or DMF for 12–18 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallize using ethanol/water mixtures .
- Validation:
- Melting Point: Compare with literature values (e.g., 141–143°C for analogous compounds) .
- Spectroscopy: Use -NMR (aromatic protons at δ 7.2–8.1 ppm), -NMR (C-Br signal at ~30 ppm), and IR (C-S stretch at 650–750 cm) .
- Elemental Analysis: Ensure C, H, N, S, and Br percentages align with theoretical values (±0.3% tolerance) .
Table 1: Representative Synthetic Conditions and Yields
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| DMSO | None | 18 | 65 | 98% | |
| Ethanol | KCO | 24 | 78 | 99% |
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Detect C=S (610–685 cm) and C-Br (500–600 cm) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 295.02 for CHBrNS) .
- HPLC-PDA: Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
Advanced: How can density functional theory (DFT) optimize reaction pathways for this compound?
Methodological Answer:
- Modeling: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate transition states and activation energies for bromoalkylation steps .
- Validation: Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine exchange-correlation functionals .
- Applications: Predict regioselectivity in electrophilic substitution reactions involving the benzothiazole ring .
Example Workflow:
Geometry optimization → 2. Frequency analysis → 3. Transition-state search → 4. Solvent effects (PCM model) → 5. Energy barrier comparison .
Advanced: What strategies resolve contradictions in spectral data or synthetic yields?
Methodological Answer:
- Spectral Discrepancies:
- Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals .
- Re-measure under standardized conditions (e.g., 500 MHz NMR, dry DMSO-d) .
- Yield Variability:
- Screen solvents (DMF vs. THF) and catalysts (e.g., CuI for Ullmann-type couplings) .
- Monitor reaction progress via TLC or in situ FTIR to identify side products .
Case Study:
Conflicting -NMR peaks for -CH-Br (δ 3.4 vs. 3.6 ppm) may arise from solvent polarity; use deuterochloroform for consistency .
Advanced: How is this compound utilized in materials science?
Methodological Answer:
- Coordination Chemistry: Act as a ligand for transition metals (e.g., Ir(III) in phosphorescent complexes).
- Applications: Organic light-emitting diodes (OLEDs) due to tunable emission properties .
Table 2: Photophysical Properties of Ir(III) Complexes
| Ligand | λ (nm) | Quantum Yield | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)benzothiazole | 520 | 0.45 |
Advanced: What in silico approaches predict its pharmacological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs).
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .
- Validation: Compare predicted IC values with in vitro enzyme inhibition assays .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Variable Groups: Modify the bromobutyl chain (e.g., substituent length, halogen replacement) and benzothiazole substituents (e.g., nitro, amino) .
- Assays:
- Data Analysis: Use PCA (Principal Component Analysis) to correlate structural features with activity .
Key Finding: Derivatives with electron-withdrawing groups (e.g., -NO) on the benzothiazole ring show enhanced antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
